molecular formula C9H12N2O2 B3339673 N-(4-hydroxyphenyl)-2-(methylamino)acetamide CAS No. 1152641-19-4

N-(4-hydroxyphenyl)-2-(methylamino)acetamide

Cat. No.: B3339673
CAS No.: 1152641-19-4
M. Wt: 180.20
InChI Key: PRHFXMQJARQDAU-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-(methylamino)acetamide is a chemical compound known for its significant role in various scientific and industrial applications It is structurally characterized by the presence of a hydroxyphenyl group and a methylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-(methylamino)acetamide typically involves the reaction of 4-hydroxyacetophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of advanced equipment and techniques to ensure consistent quality and efficiency. The industrial methods focus on maximizing yield while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-(methylamino)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as diperiodatocuprate(III) in an alkaline medium.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride under controlled conditions to convert the compound into its reduced form.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which are identified using techniques like IR, NMR, and GC-MS .

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyphenyl and methylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-(methylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-10-6-9(13)11-7-2-4-8(12)5-3-7/h2-5,10,12H,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHFXMQJARQDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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